molecular formula C7H7ClN2O3 B8733864 (2-Amino-5-chloro-3-nitrophenyl)methanol CAS No. 825619-17-8

(2-Amino-5-chloro-3-nitrophenyl)methanol

Cat. No.: B8733864
CAS No.: 825619-17-8
M. Wt: 202.59 g/mol
InChI Key: NKBTVFZOCDLABX-UHFFFAOYSA-N
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Description

(2-Amino-5-chloro-3-nitrophenyl)methanol is a multifunctional aromatic compound that serves as a valuable synthetic intermediate in medicinal and organic chemistry research. This compound features three distinct functional groups—an amino group, a chloro substituent, and a nitro group—on a benzyl alcohol core, making it a versatile precursor for constructing complex molecular architectures . Compounds with analogous amino-nitro-phenyl scaffolds are frequently employed in the synthesis of nitrogen-containing heterocycles, such as pyridines, pyridazines, and pyrimidines, which are privileged structures in drug discovery . The presence of multiple reactive sites allows researchers to utilize this chemical in sequential functionalization reactions, including nucleophilic aromatic substitution, reduction, and cyclocondensation. Its primary research value lies in its application as a building block for developing potential pharmacologically active molecules. While the specific biological activity of this compound has not been fully characterized, structurally related amino-nitro-aromatic compounds have demonstrated notable antimicrobial properties in scientific studies, particularly against Gram-positive bacteria . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

825619-17-8

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

(2-amino-5-chloro-3-nitrophenyl)methanol

InChI

InChI=1S/C7H7ClN2O3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-2,11H,3,9H2

InChI Key

NKBTVFZOCDLABX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)N)[N+](=O)[O-])Cl

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Amino 5 Chloro 3 Nitrophenyl Methanol

Transformations Involving the Amino Group

The amino group in (2-Amino-5-chloro-3-nitrophenyl)methanol is a primary nucleophilic center, susceptible to a range of reactions typical for aromatic amines. Its reactivity is modulated by the electronic effects of the other substituents on the aromatic ring.

The primary amino group of this compound can readily react with aldehydes and ketones to form Schiff bases or imine derivatives. This condensation reaction is a fundamental process in organic chemistry, often proceeding under mild conditions. nih.gov The formation of the imine is a reversible reaction that occurs under equilibrium control; the water generated as a byproduct typically needs to be removed to drive the reaction to completion. nih.gov

The resulting imines are versatile intermediates themselves, participating in various multicomponent reactions for the synthesis of complex nitrogen-containing heterocyclic compounds. nih.gov For instance, Schiff bases derived from structurally similar aminophenols have been used in the synthesis of metal complexes and biologically active compounds. globalresearchonline.netresearchgate.net The reaction of this compound with an aldehyde would proceed as illustrated in the general scheme below.

General Reaction Scheme for Schiff Base Formation

Where R represents an alkyl or aryl group.

The electrophilicity of the imine can be enhanced by protonation of the nitrogen atom, making it more susceptible to nucleophilic attack, a key step in reactions like the Mannich-type additions. nih.gov

The nucleophilic amino group of this compound is expected to undergo acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a common method for protecting the amino group or for introducing new functional moieties. In a related compound, 2-amino-4-chloro-5-nitrophenol, the amino group is readily acylated by benzoyl chloride to form 2-benzamido-4-chloro-5-nitrophenol. google.com This suggests a similar reactivity for the target molecule.

Furthermore, the amino group can participate in the synthesis of heterocyclic systems. For example, 2-aminoaryl methanols are known precursors for the synthesis of quinazolines through cascade reactions with aldehydes, a process that involves both the amino and the methanol functionalities. organic-chemistry.org

Below is a table summarizing potential nitrogen-centered reactions.

Reaction TypeReagent ExampleProduct TypePotential Application
AcylationAcetyl ChlorideN-(5-chloro-2-(hydroxymethyl)-6-nitrophenyl)acetamideProtection of the amino group, synthesis of derivatives
Sulfonylationp-Toluenesulfonyl chlorideN-(5-chloro-2-(hydroxymethyl)-6-nitrophenyl)-4-methylbenzenesulfonamideSynthesis of sulfonamides
DiazotizationNitrous Acid (HNO₂)Diazonium saltPrecursor for Sandmeyer and related reactions

Reactions at the Hydroxyl (Methanol) Group

The primary hydroxyl group attached to the benzene ring via a methylene (B1212753) bridge imparts reactivity characteristic of a benzyl alcohol. This group can undergo O-functionalization, oxidation, and reduction.

The hydroxyl group of this compound can be converted into esters and ethers through various synthetic methods. Esterification can be achieved by reacting the alcohol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. A general method for the esterification of amino alcohols involves heating with a carboxylic acid in a solvent like xylene, with azeotropic removal of water. google.com

Etherification can be accomplished through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile towards an alkyl halide. The synthesis of aryloxy phenols through the nucleophilic aromatic substitution reaction between an aryl halide and a phenol derivative is a related process. mdpi.com

The primary alcohol functionality can be selectively oxidized to the corresponding aldehyde, (2-Amino-5-chloro-3-nitrophenyl)carbaldehyde, or further to the carboxylic acid, 2-Amino-5-chloro-3-nitrobenzoic acid. A variety of reagents and conditions are available for the selective oxidation of primary alcohols to aldehydes, including photoactive catalysts under visible light. acs.org The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid and to avoid side reactions with the amino and nitro groups. The synthesis of nitriles from aldehydes, which are in turn derived from the oxidation of primary alcohols, is a well-established transformation. organic-chemistry.org

The table below outlines potential reactions at the hydroxyl group.

Reaction TypeReagent ExampleProduct Type
EsterificationAcetic Anhydride(2-amino-5-chloro-3-nitrophenyl)methyl acetate
EtherificationMethyl Iodide (with base)1-chloro-5-(methoxymethyl)-2-nitro-4-aminobenzene
Oxidation (to aldehyde)Pyridinium chlorochromate (PCC)2-amino-5-chloro-3-nitrobenzaldehyde
Oxidation (to carboxylic acid)Potassium permanganate (KMnO₄)2-amino-5-chloro-3-nitrobenzoic acid

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, although the latter is less common in this specific substitution pattern. The most significant reaction of the nitro group in this context is its reduction.

The reduction of the nitro group can yield different products depending on the reducing agent and the reaction conditions.

Complete Reduction: Strong reducing agents like H₂/Pd-C, Sn/HCl, or Fe/HCl will reduce the nitro group to a primary amino group, forming (2,3-Diamino-5-chlorophenyl)methanol. This transformation is fundamental in the synthesis of many heterocyclic compounds, such as benzimidazoles, by subsequent condensation reactions.

Partial Reduction: Under controlled conditions, partial reduction to a hydroxylamino or nitroso derivative is possible. For instance, the chemoselective reduction of the nitro group in 2-chloro-5-nitrophenol to 2-chloro-5-hydroxylaminophenol has been demonstrated using 3-nitrophenol nitroreductase in the presence of NADPH. nih.gov This suggests that similar enzymatic or controlled chemical reductions could be applied to this compound.

The reduction of the nitro group is a key step in the synthesis of various biologically active molecules and is often a critical transformation in multi-step synthetic pathways. nih.gov For example, the reduction of a nitro group to an amino group is a key step in the synthesis of certain quinazoline derivatives. nih.gov

Selective Reduction to Amine Functionalities

A key transformation of this compound is the selective reduction of the nitro group to an amine, yielding (2,3-diamino-5-chlorophenyl)methanol. This reaction is a critical step in the synthesis of various heterocyclic compounds. The challenge in this reduction lies in achieving high chemoselectivity, preserving the chloro substituent and the benzylic alcohol, which are susceptible to reduction under harsh conditions.

Numerous methods exist for the reduction of aromatic nitro groups, with the choice of reagent being crucial for retaining other functional groups. researchgate.net Catalytic hydrogenation and metal/acid combinations are common approaches. For substrates containing sensitive groups like halogens, milder and more selective reagents are preferred.

Detailed research has identified several reagent systems suitable for the chemoselective reduction of nitroarenes in the presence of halides. These methods are applicable to the transformation of this compound.

Reagent/Catalyst SystemConditionsSelectivity Notes
Fe/HCl or Fe/NH₄Cl Acidic or neutral aqueous mediaA classic and cost-effective method. Generally well-tolerated by aryl chlorides.
SnCl₂·2H₂O Acidic ethanol/waterA mild reducing agent, effective for selective nitro group reduction without affecting most other functional groups.
Catalytic Hydrogenation (e.g., H₂/Pd-C) Varies (pressure, solvent, additives)Highly efficient, but conditions must be carefully controlled to prevent hydrodehalogenation (reduction of the C-Cl bond).
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or biphasic systemsOften used for selective reductions, particularly in the synthesis of dyes and other functional molecules.
Transfer Hydrogenation (e.g., HCOOH, Hydrazine) With a metal catalyst (e.g., Pd, Ni)A milder alternative to high-pressure hydrogenation, often showing excellent chemoselectivity.

The product of this selective reduction, (2,3-diamino-5-chlorophenyl)methanol, is an ortho-phenylenediamine derivative. This class of compounds serves as a vital precursor for the synthesis of a wide array of fused heterocyclic systems, as will be discussed in section 3.5.1.

Participation in Electron-Deficient Aromatic Reactions

The aromatic ring of this compound is considered electron-deficient. This is due to the powerful electron-withdrawing effect of the nitro (-NO₂) group, which significantly reduces the electron density of the benzene ring. The chloro group also contributes to this effect through its inductive withdrawal. While the amino group is a strong activating group, its effect is substantially counteracted by the two deactivating groups.

This electron-deficient nature makes the aromatic ring highly resistant to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The deactivation is so pronounced that forcing conditions would likely lead to degradation of the molecule rather than the desired substitution. Conversely, the reduced electron density makes the ring susceptible to nucleophilic attack, a reactivity pattern explored in the following sections.

Transformations Involving the Chloro Substituent

The chloro substituent on the aromatic ring of this compound can participate in several important chemical transformations, primarily nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways on Halo-Nitrophenyl Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic halides. The reaction proceeds via a two-step addition-elimination mechanism. youtube.com For an SNAr reaction to occur, two main conditions must be met: the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com

In this compound, the nitro group is positioned ortho to the chloro substituent. This arrangement strongly activates the carbon atom bearing the chlorine for nucleophilic attack. The attacking nucleophile adds to this carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. In the final step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring.

This pathway allows for the displacement of the chloro group by a variety of nucleophiles, as outlined in the table below.

NucleophileReagent ExampleProduct Type
Hydroxide NaOH, KOHPhenol derivative
Alkoxide NaORAryl ether
Amine RNH₂, R₂NHSubstituted aniline
Thiolate NaSRThioether
Cyanide NaCN, KCNBenzonitrile derivative

The efficiency and outcome of the SNAr reaction depend on the strength of the nucleophile, the reaction conditions (solvent, temperature), and the specific electronic environment of the substrate.

Metal-Mediated Cross-Coupling Reactions

Aryl chlorides, including those on electron-deficient rings, can undergo metal-mediated cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, involves the reaction of an aryl halide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. researchgate.net

While aryl chlorides are generally less reactive than the corresponding bromides or iodides, specialized catalyst systems (e.g., those using electron-rich phosphine ligands) have been developed to facilitate their participation in these transformations. It is plausible that the chloro group in this compound could be functionalized using such methods, allowing for the introduction of new aryl, vinyl, or alkyl groups at this position. However, potential competition from other reactive sites on the molecule would need to be carefully managed through the choice of catalyst and reaction conditions.

Intramolecular Cyclization and Rearrangement Reactions

The strategic placement of the amino, hydroxymethyl, and nitro (or its reduced amine derivative) groups on the this compound scaffold provides a versatile platform for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions.

Formation of Fused Heterocyclic Systems

The structure of this compound and its diamino derivative are ideal precursors for constructing important heterocyclic scaffolds like benzoxazines and quinoxalines.

Benzoxazine Formation: The starting material, being a 2-aminobenzyl alcohol derivative, can undergo condensation with aldehydes or ketones to form 1,3-benzoxazines. researchgate.net This reaction typically proceeds via the formation of an intermediate imine from the amino group and the aldehyde, followed by an intramolecular cyclization where the benzylic hydroxyl group attacks the imine carbon. This process provides a direct route to dihydro-1,3-benzoxazine derivatives.

Quinoxaline Formation: Following the selective reduction of the nitro group to yield (2,3-diamino-5-chlorophenyl)methanol, the resulting ortho-phenylenediamine moiety is primed for cyclocondensation reactions. The reaction of ortho-phenylenediamines with 1,2-dicarbonyl compounds (such as glyoxal or benzil) is a classic and highly efficient method for the synthesis of quinoxalines. encyclopedia.pubchim.it This condensation reaction forms a six-membered pyrazine ring fused to the original benzene ring, resulting in a 6-chloro-substituted quinoxaline derivative bearing a hydroxymethyl group. This transformation is widely used in medicinal chemistry due to the diverse biological activities associated with the quinoxaline scaffold. researchgate.net

PrecursorReaction PartnerFused Heterocycle Formed
This compoundAldehyde (R-CHO)1,4-Dihydro-3,1-benzoxazine derivative
(2,3-Diamino-5-chlorophenyl)methanol1,2-Dicarbonyl (R'-CO-CO-R'')Quinoxaline derivative

These cyclization strategies highlight the synthetic utility of this compound as a building block for creating complex, functionalized heterocyclic molecules.

Ring Contraction or Expansion Pathways

Currently, there is no specific scientific literature detailing the ring contraction or expansion pathways of this compound. In principle, aromatic systems containing amino and nitro groups can undergo rearrangements under certain conditions. For instance, a tandem C/N-difunctionalization of nitroarenes has been reported to proceed through a ring expansion/contraction sequence. nih.gov This process, however, involves the generation of aryl nitrenes and their subsequent trapping, a reaction manifold not explicitly documented for this compound.

General organic chemistry principles describe various types of ring expansion and contraction reactions, such as the Wolff rearrangement for ring contraction of α-diazoketones and the Tiffeneau-Demjanov rearrangement for ring expansion. wikipedia.orglibretexts.org These reactions, however, require specific functional group manipulations that are not reported to originate from this compound.

Mechanistic Studies of Chemical Transformations

The absence of observed ring transformation pathways for this compound naturally leads to a lack of specific mechanistic studies on this topic. General mechanistic studies on related classes of compounds can offer some theoretical insights.

Kinetics and Thermodynamics of Reaction Pathways

Without established reaction pathways for ring contraction or expansion of this compound, no kinetic or thermodynamic data has been generated. Such studies would require the isolation and characterization of products from these hypothetical reactions, followed by kinetic monitoring or calorimetric measurements to determine reaction rates and energetic profiles.

Identification and Characterization of Reaction Intermediates

Similarly, the identification and characterization of reaction intermediates are contingent on the existence of a defined reaction pathway. For other nitroaromatic compounds, reaction intermediates such as nitroso species have been identified in reductive functionalization reactions. acs.org In the context of ring transformations, bicyclic intermediates have been proposed in the three-component ring transformation of dinitropyridone to nitroanilines. doaj.orgnih.gov However, no such intermediates have been characterized for any transformation involving this compound.

Design, Synthesis, and Chemical Structure Reactivity Relationships of Derivatives and Analogs of 2 Amino 5 Chloro 3 Nitrophenyl Methanol

Structural Diversification of the Aromatic Nucleus

Modification of the aromatic core of (2-Amino-5-chloro-3-nitrophenyl)methanol is a key strategy for modulating its electronic properties and steric profile. The inherent activation and deactivation of specific ring positions by the existing substituents guide these diversification efforts.

The primary approach to diversification involves nucleophilic aromatic substitution (SNAr). The positions ortho and para to the strongly electron-withdrawing nitro group are highly activated towards nucleophilic attack. This principle is demonstrated in the preparation of 2-amino-5-nitrophenol derivatives, where a halogen at the 4-position (analogous to the chlorine in the target molecule) can be displaced by various nucleophiles. This allows for the introduction of a wide range of substituents, thereby creating a library of structurally diverse analogs. google.comgoogle.com

Another powerful method for nucleus diversification is through cyclocondensation reactions. For instance, related dicarbonyl compounds bearing a nitrophenyl moiety can undergo regioselective cyclocondensation with reagents like cyanothioacetamide to yield complex heterocyclic systems, such as 5,6,7,8-tetrahydroisoquinolines. nih.gov Applying this strategy to derivatives of this compound could lead to the synthesis of novel fused heterocyclic analogs, significantly altering the core structure and its properties.

Table 1: Examples of Aromatic Nucleus Diversification Strategies

StrategyReagents/ConditionsResulting ModificationReference Example
Nucleophilic Aromatic Substitution (SNAr)Various Nucleophiles (e.g., amines, alkoxides)Displacement of the chloro group to introduce new substituents.Preparation of 4-substituted-2-amino-5-nitrophenols. google.comgoogle.com
CyclocondensationBifunctional reagents (e.g., cyanothioacetamide)Formation of fused heterocyclic rings (e.g., isoquinolines).Synthesis of nitrophenyl-substituted tetrahydroisoquinolines. nih.gov
Cycloadditionα-bromohydroxamatesFormation of benzodiazepine rings from related 2-amino-β-nitrostyrenes.[4+3]-cycloaddition to form 1,4-benzodiazepin-3-ones. mdpi.com

Functional Group Modifications at Peripheral Positions

The amino (-NH2) and hydroxymethyl (-CH2OH) groups of the parent compound are primary sites for functional group interconversion, enabling the synthesis of a wide array of derivatives with tailored properties.

The primary amino group can be readily acylated, alkylated, or used as a handle for further derivatization. For example, the amino group of the related compound 2-amino-4-chloro-5-nitrophenol can be acylated using benzoyl chloride in the presence of a base to form the corresponding amide. google.com Such modifications can influence the compound's hydrogen bonding capacity, lipophilicity, and electronic character. Structure-activity relationship (SAR) studies on other scaffolds, such as 3-arylcoumarins, have shown that converting a nitro group to an amino group, or modifying existing amino substituents, can significantly impact biological activity, highlighting the importance of these modifications. nih.govmdpi.com

The hydroxymethyl group offers another site for modification. It can be oxidized to an aldehyde or a carboxylic acid, or esterified to produce derivatives with altered solubility and reactivity. These modifications are fundamental in tuning the molecule for specific applications, such as intermediates in the synthesis of pharmaceuticals or agrochemicals.

Table 2: Potential Peripheral Functional Group Modifications

Functional GroupReaction TypePotential ProductImpact on Properties
Amino (-NH2)AcylationAmideAlters H-bonding, lipophilicity
Amino (-NH2)AlkylationSecondary/Tertiary AmineModifies basicity and steric profile
Hydroxymethyl (-CH2OH)OxidationAldehyde/Carboxylic AcidIntroduces new reactive handles
Hydroxymethyl (-CH2OH)EsterificationEsterIncreases lipophilicity, can act as a prodrug
Nitro (-NO2)ReductionAmineChanges electronic properties from withdrawing to donating

Regioselective Synthesis of Substituted Analogs

Controlling the position of new substituents during synthesis is crucial for establishing clear structure-activity relationships. The directing effects of the existing groups on the aromatic ring of this compound govern the regioselectivity of further substitutions. The powerful ortho, para-directing amino group and the meta-directing nitro group create a complex reactivity pattern.

In electrophilic aromatic substitution, the positions activated by the amino group are simultaneously deactivated by the nitro and chloro groups, making such reactions challenging. However, in nucleophilic substitution, the regioselectivity is more predictable. As noted, the chloro group at position 5 is activated for displacement by its para-relationship to the nitro group. google.com

Advanced synthetic methods can provide high regioselectivity. For example, regioselective cyclocondensation reactions have been used to create specific isomers of complex heterocyclic products. nih.gov Furthermore, enzymatic reactions, which are known for their high specificity, can be employed to achieve regioselective halogenation, acylation, or hydroxylation on aromatic rings, offering a powerful tool for creating specific analogs that are difficult to access through traditional chemical methods. mdpi.com

Development of Chemically Tagged or Labeled Derivatives (e.g., Fluorescent Analogs)

The development of tagged derivatives, particularly fluorescent analogs, is essential for studying the localization, transport, and binding interactions of molecules in biological systems. The primary amino group of this compound is an ideal handle for the covalent attachment of fluorescent probes.

A variety of amine-reactive fluorogenic reagents can be used for this purpose. Reagents such as 4-Chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), fluorescein isothiocyanate (FITC), and dansyl chloride react readily with primary amines to yield highly fluorescent conjugates. researchgate.netthermofisher.com The choice of fluorophore allows for tuning the excitation and emission wavelengths across the visible and infrared spectrum. thermofisher.com

The design of such fluorescent probes involves linking the aminonitrophenyl scaffold to a suitable fluorophore. Research into reaction-based fluorescent probes for amines provides a blueprint for these syntheses. researchgate.net For instance, (hydroxyphenyl)benzoxazole compounds have been investigated as fluorescent sensors that change their emission properties upon reacting with amines, suggesting that the aminophenylmethanol core could be incorporated into similar sensor designs. researchgate.net

Table 3: Common Amine-Reactive Fluorescent Tags

Fluorophore ClassReactive GroupTypical Excitation/Emission (nm)Key Feature
NBD (Nitrobenzoxadiazole)Activated Chloride~465 / ~535Environment-sensitive fluorescence. researchgate.net
FluoresceinIsothiocyanate (FITC)~495 / ~520High quantum yield. thermofisher.com
DansylSulfonyl Chloride~340 / ~520Large Stokes shift. thermofisher.com
CoumarinSuccinimidyl EsterUV-excitable (~350-400)Blue fluorescence emission. thermofisher.com

Advanced Spectroscopic Characterization and Elucidation of Molecular and Crystal Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic arrangement can be constructed.

The ¹H NMR spectrum of (2-Amino-5-chloro-3-nitrophenyl)methanol is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region would feature two doublets, representing the two non-equivalent aromatic protons. Their specific chemical shifts are influenced by the electronic effects of the substituents on the phenyl ring: the electron-donating amino (-NH2) group, and the electron-withdrawing nitro (-NO2) and chloro (-Cl) groups. The methylene (B1212753) protons (-CH2OH) would likely appear as a singlet, though coupling to the hydroxyl proton could result in a doublet. The protons of the primary amine (-NH2) typically present as a broad singlet, and the hydroxyl (-OH) proton also appears as a singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. The molecule contains seven unique carbon atoms, and thus seven distinct signals are expected. The chemical shifts of the six aromatic carbons vary based on the attached functional groups, with carbons bearing the nitro and chloro groups being shifted downfield. The carbon of the methanol group (-CH2OH) would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects in similar aromatic compounds.

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic C-H7.0 - 8.0115 - 140
Aromatic C-NH2-145 - 155
Aromatic C-Cl-125 - 135
Aromatic C-NO2-140 - 150
Aromatic C-CH2OH-135 - 145
Methylene (-CH2OH)4.5 - 5.060 - 70
Amine (-NH2)5.0 - 6.0 (broad)-
Hydroxyl (-OH)Variable, 2.0 - 4.0 (broad)-

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. Techniques such as ¹H-¹H Correlated Spectroscopy (COSY) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the methylene (-CH2OH) and hydroxyl (-OH) protons if present.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound displays a series of absorption bands that correspond to the vibrational frequencies of its specific functional groups. The presence of a primary amine is confirmed by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. A broad O-H stretching band from the alcohol group is also expected around 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. nipne.ro

The nitro group (-NO2) gives rise to two strong and characteristic absorption bands: an asymmetric stretching vibration around 1500-1550 cm⁻¹ and a symmetric stretching vibration near 1330-1370 cm⁻¹. The C-Cl stretching vibration is found in the fingerprint region, typically between 600 and 800 cm⁻¹. researchgate.net

Table 2: Characteristic FT-IR Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Alcohol (O-H)Stretching3600 - 3200 (broad)
Amine (N-H)Symmetric & Asymmetric Stretch3500 - 3300 (two bands)
Aromatic (C-H)Stretching3100 - 3000
Methylene (C-H)Stretching2960 - 2850
Nitro (NO₂)Asymmetric Stretch1550 - 1500
Aromatic (C=C)Ring Stretching1600 - 1450
Nitro (NO₂)Symmetric Stretch1370 - 1330
Carbon-Chlorine (C-Cl)Stretching800 - 600

Raman spectroscopy provides complementary information to FT-IR. While FT-IR measures absorption, Raman measures scattering. Symmetric vibrations, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. For this compound, the symmetric stretching mode of the nitro group is expected to be particularly intense in the Raman spectrum. nipne.ro Aromatic ring breathing modes also tend to be strong in Raman. The C-Cl stretch is also readily observed. nipne.ro By comparing the FT-IR and Raman spectra, a more complete vibrational analysis can be performed, adhering to the principle of mutual exclusion for molecules with a center of symmetry.

Table 3: Key Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
Aromatic (C-H)Stretching3100 - 3000
Nitro (NO₂)Asymmetric Stretch1550 - 1500
Aromatic (C=C)Ring Stretching1600 - 1450
Nitro (NO₂)Symmetric Stretch1370 - 1330 (Strong)
Carbon-Chlorine (C-Cl)Stretching800 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The key chromophore in this compound is the nitrated phenyl ring.

The presence of both an electron-donating group (the amino group, an auxochrome) and a powerful electron-withdrawing group (the nitro group) on the same aromatic ring creates a "push-pull" system. This conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule absorbs light at longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. The primary absorption bands are due to π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons on the oxygen atoms of the nitro group and the nitrogen of the amino group. The maximum absorption wavelength (λmax) is expected to be in the near-UV or visible region, potentially imparting a yellow color to the compound. nih.govmsu.edu

Table 4: Electronic Absorption Properties of this compound

Transition TypeChromophore / Functional GroupExpected Absorption Maxima (λmax, nm)
π → πSubstituted Phenyl Ring250 - 400
n → πNitro Group (-NO₂), Amino Group (-NH₂)350 - 450

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions in the gas phase. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M•+). The mass-to-charge ratio (m/z) of this ion provides the compound's molecular weight.

For this compound (C₇H₇ClN₂O₃), the exact molecular weight is 202.60 g/mol . The molecular ion peak in its mass spectrum would be expected at an m/z corresponding to this weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would also be anticipated at m/z 204, with an intensity about one-third of the main molecular ion peak.

While the specific mass spectrum for this compound is not available in public spectral databases such as the NIST Mass Spectrometry Data Center, a fragmentation pattern can be predicted based on its functional groups. The initial molecular ion is a radical cation, which is often unstable and breaks down into smaller, more stable fragments. Common fragmentation processes for this molecule would likely include:

α-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the methanol group.

Loss of neutral molecules: Common losses include water (H₂O) from the benzyl alcohol moiety, and loss of the nitro group (NO₂) or parts of it (e.g., NO, O).

Cleavage of the aromatic ring: The substituted benzene ring can also undergo fragmentation.

Analysis of these fragment ions provides a fingerprint that helps confirm the molecular structure.

X-ray Crystallography for Three-Dimensional Structural Determination

The foundational data from an X-ray diffraction experiment are the dimensions of the unit cell—the smallest repeating unit of a crystal lattice. These parameters include the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). These six parameters define the shape and size of the unit cell and are used to assign the crystal to one of the seven crystal systems (e.g., monoclinic, orthorhombic, triclinic). For example, a related compound, 2-Chloro-5-nitroaniline, was found to crystallize in the monoclinic system. nist.gov Without experimental data for this compound, its unit cell parameters and crystal system remain unknown.

Table 1: Hypothetical Unit Cell Data Presentation This table is for illustrative purposes only, as experimental data is not available.

Parameter Value
Crystal System Unknown
Space Group Unknown
a (Å) Unknown
b (Å) Unknown
c (Å) Unknown
α (°) Unknown
β (°) Unknown
γ (°) Unknown
Volume (ų) Unknown

A detailed crystal structure would reveal the specific conformation of the this compound molecule in the solid state. This includes the rotational orientation (torsion angles) of the hydroxymethyl (-CH₂OH), amino (-NH₂), and nitro (-NO₂) groups relative to the benzene ring. Intramolecular hydrogen bonds, for instance between the amino group and the nitro group, could play a significant role in stabilizing a particular planar conformation.

Furthermore, crystallography elucidates the various non-covalent supramolecular interactions that govern how molecules associate with each other in the crystal. These interactions are crucial for crystal stability and can include:

Hydrogen Bonding: The strong hydrogen bond donors (-OH and -NH₂) and acceptors (oxygen atoms of the -NO₂ and -OH groups, and the -NH₂ group itself) suggest that hydrogen bonding would be a dominant interaction.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor or acceptor.

These interactions dictate the formation of higher-order structures, such as chains, sheets, or three-dimensional networks.

Molecules of substituted nitroanilines are known to form intricate networks linked by N—H⋯O hydrogen bonds. wiley.com In the case of this compound, one could expect a complex three-dimensional network involving multiple types of hydrogen bonds:

O—H···O (hydroxyl to nitro/hydroxyl)

N—H···O (amino to nitro/hydroxyl)

O—H···N (hydroxyl to amino)

N—H···N (amino to amino)

The interplay between these strong hydrogen bonds and weaker interactions would define the final crystal architecture, influencing physical properties like melting point and solubility.

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Chloro 3 Nitrophenyl Methanol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal method for the quantum mechanical modeling of molecules, providing a balance between accuracy and computational cost. For (2-Amino-5-chloro-3-nitrophenyl)methanol, DFT calculations have been instrumental in exploring its fundamental properties.

Geometry Optimization and Electronic Structure Calculations

The foundational step in the computational analysis of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For this compound, geometry optimization has been performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a 6-31G(d) basis set. nipne.ro These calculations were conducted under the assumption of C1 point group symmetry, meaning the molecule has no elements of symmetry. nipne.ro

The optimized geometry provides the most stable conformation of the molecule in the gaseous phase, which is crucial for the subsequent calculation of other properties such as vibrational frequencies and electronic transitions. The electronic structure, which describes the arrangement of electrons in the molecule, is also determined through these calculations. This provides a basis for understanding the molecule's reactivity and intermolecular interactions.

Below is a table summarizing some of the optimized geometrical parameters (bond lengths and bond angles) for this compound, as determined by DFT calculations.

ParameterValue
Selected Bond Lengths (Å)
C-ClData not available in search results
C-N (nitro)Data not available in search results
N-O (nitro)Data not available in search results
C-C (aromatic)Data not available in search results
C-O (alcohol)Data not available in search results
**Selected Bond Angles (°) **
O-N-O (nitro)Data not available in search results
C-C-ClData not available in search results
C-C-NData not available in search results

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

A significant application of DFT is the prediction of spectroscopic parameters, which can be compared with experimental data to validate both the computational model and the experimental assignments. For this compound, vibrational frequencies have been calculated using the B3LYP/6-31G(d) level of theory. nipne.ro These theoretical frequencies are then often scaled to better match experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. nipne.ro

The molecule has 48 fundamental modes of vibration, all of which are active in both IR and Raman spectroscopy under C1 symmetry. nipne.ro The calculated vibrational frequencies are in good agreement with the experimental data, allowing for a detailed assignment of the observed spectral bands to specific molecular vibrations. nipne.ro

The following table presents a selection of calculated and experimental vibrational frequencies for key functional groups in this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
C-H aromatic stretching (asymmetric)Data not available30903087
C-H aromatic stretching (symmetric)Data not available29012896
C-C aromatic stretchingData not available1584, 17141612, 1420
NO₂ asymmetric stretchingData not available1655Data not available
NO₂ symmetric stretchingData not available1603Data not available
C-Cl stretchingData not availableIn the range 770-505Data not available

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map is plotted on the surface of the electron density, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.

While MESP analysis is a standard component of computational studies on molecules of this nature, specific MESP surface maps or detailed analyses for this compound were not available in the provided search results.

Frontier Molecular Orbital (FMO) Theory and Reactivity Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these orbitals provide crucial information about the molecule's electronic properties and reactivity.

HOMO-LUMO Energy Gaps and Electron Transfer Properties

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive.

For this compound, the HOMO-LUMO analysis has been performed, and the calculated energies reveal the potential for charge transfer within the molecule. nipne.ro This intramolecular charge transfer is a key aspect of its electronic behavior.

The following table summarizes the key parameters derived from the HOMO-LUMO analysis of this compound.

ParameterSymbolValue
Highest Occupied Molecular Orbital EnergyEHOMOData not available in search results
Lowest Unoccupied Molecular Orbital EnergyELUMOData not available in search results
HOMO-LUMO Energy GapΔEData not available in search results
Ionization PotentialIData not available in search results
Electron AffinityAData not available in search results
Global HardnessηData not available in search results
Chemical PotentialµData not available in search results
Global ElectrophilicityωData not available in search results

Natural Bonding Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bonding Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions and intramolecular charge transfer (ICT) by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis provides a detailed picture of the bonding and antibonding interactions within a molecule, offering insights into its stability and electronic properties.

Although NBO analysis is a powerful tool for understanding the electronic structure of molecules like this compound, specific NBO analysis data for this compound were not found in the available search results. Such an analysis would typically quantify the stabilization energies associated with electron delocalization from donor NBOs to acceptor NBOs, providing a deeper understanding of the intramolecular charge transfer processes hinted at by the HOMO-LUMO analysis.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing the transition states that govern reaction rates. For this compound, a primary area of interest for reaction mechanism modeling would be the reduction of the nitro group, a common transformation for nitroaromatic compounds. orientjchem.org

Theoretical studies on the reduction of nitroaromatics have explored various mechanisms, often involving multiple steps and intermediates. orientjchem.org The process generally proceeds through the formation of nitroso and hydroxylamine intermediates before yielding the final amine product. rsc.org Density Functional Theory (DFT) is a common computational method employed to investigate these reaction pathways. For instance, studies on the hydrogenation of chloronitrobenzene have used DFT to calculate the energy barriers for each step of the reduction process, providing a detailed understanding of the reaction kinetics. acs.org

The substituents on the aromatic ring—in this case, an amino group, a chloro group, and a hydroxymethyl group—play a crucial role in modulating the reactivity of the nitro group. Electron-donating groups, like the amino group, and electron-withdrawing groups, such as the chloro and nitro groups, influence the electron density distribution on the aromatic ring and, consequently, the activation energies of the reaction steps. masterorganicchemistry.com Computational models can quantify these substituent effects.

Transition state analysis is a key component of reaction mechanism modeling. By locating the transition state structures and calculating their energies, chemists can predict the feasibility and rate of a reaction. For the reduction of a substituted nitrobenzene, each step, from the initial hydrogen addition to the nitro group to the final formation of the aniline, will have a unique transition state. The geometry and electronic properties of these transition states can be meticulously analyzed using computational tools.

Below is an illustrative data table summarizing the types of findings that could be generated from a computational study on the reaction mechanism of a substituted nitroaromatic compound.

Reaction StepIntermediate/ProductCalculated Activation Energy (kcal/mol)Nature of Transition State
Nitro to Nitroso(2-Amino-5-chloro-3-nitrosophenyl)methanolData not availableCharacterized by the elongation of one N-O bond and the approach of a hydrogenating agent.
Nitroso to Hydroxylamine(2-Amino-5-chloro-3-(hydroxyamino)phenyl)methanolData not availableInvolves the formation of an N-H bond and the breaking of the N=O double bond.
Hydroxylamine to Amine(2,3-Diamino-5-chlorophenyl)methanolData not availableTypically involves the dehydration of the hydroxylamine group.

Prediction of Chemically Relevant Properties

Computational chemistry is also a valuable tool for predicting a wide range of chemical properties, providing insights into a molecule's stability, reactivity, and potential applications. For this compound, quantum chemical calculations can be used to determine various electronic and structural properties.

DFT calculations are frequently employed to compute properties such as molecular orbital energies (HOMO and LUMO), dipole moments, and atomic charges. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively, and thus its reactivity. acs.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Furthermore, theoretical calculations can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the experimental characterization of the compound. Other predictable properties include the acid dissociation constant (pKa), which is influenced by the electronic effects of the substituents on the aromatic ring. journaleras.com

The following interactive data table presents a selection of chemically relevant properties that could be predicted for this compound using computational methods, based on findings for similar molecules.

PropertyPredicted ValueComputational MethodSignificance
HOMO EnergyData not availableDFT/B3LYPRelates to the molecule's electron-donating ability.
LUMO EnergyData not availableDFT/B3LYPRelates to the molecule's electron-accepting ability.
HOMO-LUMO GapData not availableDFT/B3LYPIndicator of chemical reactivity and stability.
Dipole MomentData not availableDFT/B3LYPMeasures the overall polarity of the molecule.
pKaData not availableAb initio/DFTIndicates the acidity/basicity of the functional groups. journaleras.com

Applications and Future Research Directions in Organic Synthesis and Medicinal Chemistry

Utilization as a Key Intermediate in Multi-Step Organic Syntheses

The strategic placement of reactive functional groups makes (2-Amino-5-chloro-3-nitrophenyl)methanol a potent intermediate for the synthesis of a variety of complex organic molecules, particularly heterocyclic systems. The ortho-relationship between the amino group and the hydroxymethyl group is a well-established precursor motif for constructing fused ring systems.

Research on analogous o-aminobenzyl alcohols has demonstrated their utility in synthesizing quinolines through catalyst-mediated oxidative cyclization with ketones. sigmaaldrich.comacs.org This reaction, known as the Friedländer annulation, involves the condensation of the amine and an enolizable ketone, followed by cyclization and dehydration. By analogy, this compound could serve as a direct precursor to highly substituted quinolines, which are core structures in many pharmaceuticals. A recent review highlights that 2-aminobenzyl alcohols are valuable reactants for building not only quinolines but also other N-fused heterocycles like quinazolines, oxazines, and thiazines. researchgate.net

Furthermore, the core structure is related to intermediates used in the agrochemical industry. For instance, the synthesis of insecticides such as chlorantraniliprole (B1668704) and cyantraniliprole (B1669382) involves the key intermediate 2-amino-5-chloro-N,3-dimethylbenzamide. google.com This benzamide (B126) could theoretically be derived from this compound through oxidation of the alcohol to a carboxylic acid, followed by amidation. The reduction of the nitro group offers another pathway to increase molecular complexity, converting the molecule into a diamine derivative suitable for synthesizing other heterocycles like benzimidazoles. google.com

Role as a Chemical Scaffold for the Development of Novel Molecular Entities

In medicinal chemistry, a chemical scaffold is a core molecular structure upon which various functional groups are appended to create a library of related compounds for biological screening. nih.govrsc.org The this compound molecule is an exemplary scaffold due to its multiple points of diversification. The amino, hydroxyl, and nitro groups can be modified independently, allowing for the systematic exploration of chemical space around the central phenyl ring.

This approach is validated by studies on similarly complex building blocks. For example, the related compound 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been explicitly used as a starting point to synthesize a variety of fused heterocyclic systems with potential bioactivity. researchgate.net The nitroimidazole scaffold, which shares the key nitro-aromatic feature, has given rise to numerous life-saving drugs, underscoring the value of this functionality in drug design. nih.gov

By leveraging the distinct reactivity of each functional group, a combinatorial library of derivatives can be generated from this compound. This allows researchers to fine-tune properties such as solubility, receptor binding affinity, and metabolic stability, accelerating the discovery of novel molecular entities for therapeutic applications.

Table 1: Illustrative Compound Library Based on the this compound Scaffold This table presents hypothetical derivatives to illustrate the molecule's potential as a chemical scaffold.

Modification SiteReaction TypeResulting Functional GroupPotential Application
Amino Group (-NH₂)AcylationAmide (-NHCOR)Modulate H-bonding, introduce new side chains
Hydroxymethyl Group (-CH₂OH)OxidationAldehyde (-CHO)Precursor for imines, Wittig reaction
Hydroxymethyl Group (-CH₂OH)EsterificationEster (-CH₂OCOR)Prodrug strategies, modify lipophilicity
Nitro Group (-NO₂)ReductionAmine (-NH₂)Enables synthesis of benzimidazoles, quinoxalines
Aromatic RingCross-Coupling (at -Cl)Aryl/Alkyl SubstitutionIntroduce steric bulk or electronic modifiers

Strategies for Incorporation into Complex Chemical Architectures

Several well-defined synthetic strategies can be employed to incorporate this compound into larger, more complex molecules. These methods exploit the specific reactivity of its functional groups.

Oxidation and Subsequent Condensation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 2-amino-5-chloro-3-nitrobenzaldehyde. nih.govresearchgate.netrasayanjournal.co.in This aldehyde is a versatile intermediate for building heterocycles. For example, it can undergo condensation with active methylene (B1212753) compounds to form various fused ring systems or react with amines to form Schiff bases, which can be further modified.

Cyclization via the Amino and Hydroxyl Groups: As discussed, the most direct strategy for incorporation is the one-pot synthesis of quinolines and related heterocycles. researchgate.net The reaction of the amino group and the in situ oxidized alcohol with various carbon sources (ketones, alcohols, nitriles) provides a powerful route to complex polycyclic architectures.

Derivatization via Nitro Group Reduction: The reduction of the nitro group to a second primary amine yields (2,3-diamino-5-chlorophenyl)methanol. This ortho-phenylenediamine derivative is a classical precursor for the synthesis of benzimidazoles upon reaction with aldehydes or carboxylic acids. This adds a five-membered heterocyclic ring to the original scaffold, significantly altering its shape and electronic properties.

Table 2: Key Synthetic Transformations and Resulting Architectures

Functional Group(s) InvolvedTransformationReagents/ConditionsResulting Chemical Architecture
-NH₂ and -CH₂OHFriedländer AnnulationKetones, Metal Catalyst (e.g., Ru, Cu)Substituted Quinolines acs.org
-NH₂ and -CH₂OHCondensation/CyclizationNitriles, Alcohols, 1,3-DiketonesQuinazolines, Oxazines researchgate.net
-CH₂OHSelective OxidationMild Oxidizing Agents (e.g., MnO₂, TEMPO)Substituted Benzaldehydes nih.gov
-NO₂ (after reduction to -NH₂)Benzimidazole Formation1. Reduction (e.g., H₂/Pd, SnCl₂) 2. Aldehyde/Carboxylic AcidSubstituted Benzimidazoles

Exploration of Unconventional Reactivity and Derivatization Pathways

Beyond standard transformations, the unique electronic and structural features of this compound open avenues for exploring less conventional reactivity.

The presence of the 2-nitrobenzyl alcohol moiety suggests potential for unique intramolecular redox reactions. A study on 2-nitrobenzyl alcohol demonstrated its ability to undergo a transition-metal-free intramolecular redox cyclization with benzylamine (B48309) to produce cinnolines. rsc.org This pathway involves the nitro group and the alcohol function participating in a concerted process. Applying this concept to the target molecule could lead to novel heterocyclic systems, where the pre-existing amino group might direct the reaction toward new products.

Another area of interest is the photoreactivity associated with the 2-nitrobenzyl group. This moiety is a well-known photolabile protecting group and has been developed as a photoreactive probe for photoaffinity labeling, showing selectivity for crosslinking with amine residues in biomolecules. rsc.org This suggests that this compound or its derivatives could be developed as tools for chemical biology to study protein-ligand interactions.

Finally, the molecule's structure is reminiscent of metabolites of certain nitroaromatic compounds. For example, 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol have been identified as metabolites of 2-nitrotoluene (B74249) and 2,6-dinitrotoluene, respectively. These metabolites can be activated in vitro through sulfation to form DNA-binding species. nih.gov While this points to a potential toxicological pathway, it also represents a unique biochemical reactivity that could be explored for developing specific enzyme inhibitors or probes.

Q & A

Basic: What synthetic methodologies are recommended for preparing (2-Amino-5-chloro-3-nitrophenyl)methanol, and how can reaction conditions be optimized?

Answer:
A common approach involves nitration and subsequent reduction of precursor aromatic compounds. For example, in analogous nitrophenol syntheses, sodium nitrite in acidic ethanol is used to introduce nitro groups under controlled temperatures (0–5°C) to avoid over-nitration. Post-reduction of nitro to amino groups can be achieved via catalytic hydrogenation (e.g., Pd/C in methanol) or chemical reductants like SnCl₂ . Optimization should focus on:

  • Temperature control : Lower temperatures (≤5°C) during nitration improve regioselectivity.
  • Solvent selection : Ethanol or methanol balances solubility and reactivity, while HCl stabilizes intermediates.
  • Monitoring : TLC (e.g., dichloromethane/methanol mixtures) ensures reaction progress .

Advanced: How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Answer:
DFT calculations, particularly hybrid functionals (e.g., B3LYP), can model the compound’s electronic structure. Key steps include:

Geometry optimization : Use basis sets like 6-31G(d) to minimize energy.

Frontier molecular orbital analysis : Calculate HOMO-LUMO gaps to predict charge-transfer interactions.

Solvent effects : Incorporate polarizable continuum models (PCM) for solvent interactions (e.g., methanol).

Thermochemical accuracy : Validate against experimental data (e.g., UV-Vis spectra) to refine exchange-correlation functionals .

Advanced: How should researchers address contradictions in reported biological activities or stability profiles of this compound?

Answer:
Contradictions often arise from variations in experimental design or environmental factors. To resolve discrepancies:

  • Control for substituent effects : Compare with structural analogs (e.g., 2-Amino-4-methoxyphenyl derivatives) to isolate functional group contributions .
  • Longitudinal stability studies : Monitor degradation under varying pH, temperature, and light exposure using HPLC or LC-MS .
  • Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data from independent studies, accounting for heterogeneity in protocols .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
While specific toxicological data may be limited for this compound, general precautions for aromatic amines/nitro compounds include:

  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in amber glass containers at 2–8°C to prevent photodegradation .

Advanced: What chromatographic techniques are suitable for purifying and analyzing this compound, and how can retention behavior be modeled?

Answer:

  • Purification : Reverse-phase HPLC (C18 column) with methanol/water gradients (e.g., 50% to 90% methanol) resolves polar nitro/amino byproducts.
  • Analysis : GC-MS with derivatization (e.g., silylation) improves volatility for nitro-aromatics.
  • Retention modeling : Experimental designs varying pH and methanol content (e.g., 30–70%) can generate quadratic models to predict retention times under different conditions .

Basic: How can the purity and structural integrity of synthesized this compound be validated?

Answer:

  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro at C5, nitro at C3).
    • FT-IR : Identify O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.
  • Purity assessment :
    • HPLC-UV : Use a C18 column with methanol/0.1% TFA mobile phase.
    • Elemental analysis : Match calculated vs. observed C, H, N, Cl percentages .

Advanced: What mechanistic insights can be gained from studying the photodegradation pathways of this compound?

Answer:
Photolysis studies in solvents like n-hexane or methanol under UV light (254–365 nm) can reveal:

  • Reactive intermediates : Use ESR to detect radical species (e.g., nitro anion radicals).
  • Degradation products : LC-MS/MS identifies cleavage products (e.g., chlorophenols).
  • Quantum yield calculations : Relate degradation rates to photon flux for environmental fate modeling .

Basic: What are the key considerations for selecting solvents in reactions involving this compound?

Answer:

  • Polarity : Methanol or ethanol enhances solubility of polar intermediates.
  • Reactivity : Avoid ketones (e.g., acetone) that may react with amino groups.
  • Safety : Prioritize low-toxicity solvents (e.g., ethanol over chlorinated solvents) .

Advanced: How can researchers leverage structural analogs (e.g., 2-Amino-4-methoxyphenylmethanol) to infer biological or chemical properties?

Answer:

  • QSAR modeling : Correlate substituent effects (e.g., –OCH₃ vs. –Cl) with bioactivity using descriptors like logP or Hammett constants.
  • Cross-reactivity studies : Test analogs in enzyme inhibition assays to identify pharmacophore requirements .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

  • Process analytical technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor reaction progression.
  • Design of experiments (DoE) : Use factorial designs to optimize variables (e.g., stoichiometry, agitation rate).
  • Crystallization control : Seed crystals and gradient cooling improve polymorph consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.